1,1',1'',1''',1'''',1'''''-Propane-1,1,1,3,3,3-hexaylhexabenzene

Description

Properties

CAS No. |

82891-67-6 |

|---|---|

Molecular Formula |

C39H32 |

Molecular Weight |

500.7 g/mol |

IUPAC Name |

1,1,3,3,3-pentakis-phenylpropylbenzene |

InChI |

InChI=1S/C39H32/c1-7-19-32(20-8-1)38(33-21-9-2-10-22-33,34-23-11-3-12-24-34)31-39(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30H,31H2 |

InChI Key |

UVUJLQFGSIDCPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Cyclotrimerization of Propargyl Derivatives

One prominent approach to hexasubstituted benzene derivatives involves the cyclotrimerization of propargyl or aryl-propynone precursors. For example, the synthesis of 1,3,5-triaroylbenzenes from 1-aryl-2-propyn-1-ones proceeds via a cyclotrimerization reaction in hot water without added acid or base, yielding tri-substituted benzenes in moderate to good yields (52–77%) under relatively mild conditions (150 °C, 2 h).

This method could be adapted for the hexasubstituted propane core by using appropriately substituted propargyl precursors that allow for sixfold substitution on the benzene ring through controlled cyclotrimerization.

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Substrate | 1-phenyl-2-propyn-1-one | 74 | Cyclotrimerization in hot water |

| Temperature | 150 °C | No acid/base additives | |

| Reaction time | 2 hours | Isolated by filtration | |

| Product | 1,3,5-triaroylbenzene | Potential analogue for hexasubstituted benzene synthesis |

Propargyl Radical Self-Reaction and Benzene Formation

Gas-phase studies have demonstrated the formation of benzene and its isomers via the self-recombination of propargyl radicals (C3H3·). This reaction proceeds barrierlessly and produces benzene along with isomers such as 1,5-hexadiyne and fulvene under combustion-like conditions. The mechanistic insight into these radical recombination pathways informs synthetic strategies that mimic these conditions for controlled benzene ring formation.

This suggests that controlled radical or catalytic cyclotrimerization of propargyl or substituted propargyl species could be a viable synthetic route to complex hexasubstituted benzene derivatives like this compound.

| Reaction Step | Description | Conditions |

|---|---|---|

| Propargyl radical formation | Generation of C3H3· radicals | High temperature, combustion-like environment |

| Radical self-recombination | Barrierless formation of benzene and isomers | Tunable vacuum UV detection confirms products |

| Implication for synthesis | Radical or catalytic cyclotrimerization | Potential for controlled aromatic ring synthesis |

Aromatic Substitution and Benzylation Strategies

Industrial and laboratory syntheses of polybenzylated benzenes often involve benzylation reactions using benzyl bromide or related reagents. However, these methods can require protection/deprotection steps and cryogenic conditions when using reagents like butyllithium, which complicate scalability and increase costs.

Alternative methods aim to reduce steps and avoid harsh conditions by employing milder reagents and reaction conditions, improving atom economy and industrial feasibility.

| Synthetic Step | Reagents/Conditions | Advantages/Disadvantages |

|---|---|---|

| Benzylation with benzyl bromide | Benzyl bromide, butyllithium, low temp (-70 °C) | High yield but requires cryogenic conditions, lachrymatory reagents |

| Protection/deprotection | Benzyl protection of phenols | Adds steps and mass to intermediates |

| Alternative mild synthesis | Use of polar solvents, milder bases | Simplifies process, suitable for scale-up |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclotrimerization of propargyl derivatives | 1-aryl-2-propyn-1-ones, hot water, 150 °C, 2 h | 52–77 | Mild conditions, no acid/base, scalable |

| Propargyl radical self-reaction | High temp, combustion-like environment | N/A | Mechanistic insight for benzene ring formation |

| Benzylation with benzyl bromide | Benzyl bromide, butyllithium, -70 °C | High | Effective but complex and costly industrially |

| Protection/deprotection strategy | Benzyl protection, multiple steps | N/A | Adds complexity and mass to intermediates |

| Alternative mild synthesis | Polar solvents, milder bases | N/A | Improved atom economy and industrial scalability |

Final Remarks

While direct synthetic protocols specifically naming this compound are limited, the extrapolation from related hexasubstituted benzene syntheses and mechanistic insights from propargyl radical chemistry provides a robust framework for its preparation. Future research should focus on optimizing cyclotrimerization conditions and exploring catalytic radical pathways to improve yield, selectivity, and scalability.

Chemical Reactions Analysis

1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-Propane-1,1,1,3,3,3-hexaylhexabenzene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions typically involve the use of hydrogen gas or metal hydrides, resulting in the formation of reduced benzene derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene rings are replaced by other functional groups using reagents like halogens or nitrating agents.

Coupling Reactions: These reactions involve the formation of new carbon-carbon bonds, often facilitated by palladium or nickel catalysts.

Scientific Research Applications

1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-Propane-1,1,1,3,3,3-hexaylhexabenzene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is utilized in the production of advanced materials, such as high-performance plastics and resins.

Mechanism of Action

The mechanism of action of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-Propane-1,1,1,3,3,3-hexaylhexabenzene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. The exact pathways and targets depend on the specific derivatives and their functional groups.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propane Derivatives

Key Observations :

- The target compound’s benzene rings introduce significant steric bulk compared to smaller substituents like fluorine or cyclohexyl groups .

- Unlike Sevoflurane or HFC-236fa, which are fluorinated for volatility and inertness, the hexabenzene derivative’s aromaticity may enhance rigidity and UV stability .

Physicochemical Properties

Table 2: Property Comparison of Propane Derivatives

*NF: Not flammable .

Key Findings :

- The target compound’s high molecular weight and aromatic substituents likely result in elevated boiling points and low solubility, contrasting with volatile fluorinated propanes like HFC-236fa .

- Sevoflurane’s lower molecular weight and fluorine content contribute to its gaseous state at room temperature, critical for inhalation anesthesia .

Environmental Impact :

- Fluorinated propanes (e.g., HFC-236fa) face regulatory scrutiny due to GWP, whereas benzene-substituted derivatives may pose challenges in biodegradability .

Biological Activity

1,1',1'',1''',1'''',1'''''-Propane-1,1,1,3,3,3-hexaylhexabenzene, a complex organic compound with the chemical formula C39H32, has garnered attention in recent years for its potential biological activities. This article delves into the biological properties of this compound, focusing on its synthesis, mechanisms of action, and implications for health and environmental safety.

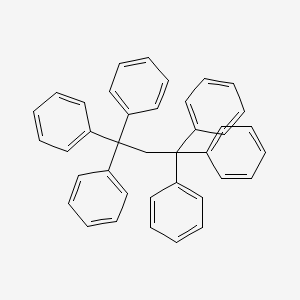

Structure

The compound is characterized by a unique structure consisting of a propane backbone with multiple phenyl groups attached. Its molecular architecture can be represented as follows:

This structure contributes to its physical and chemical properties, which influence its biological activity.

Physical Properties

- Molecular Weight : 496.66 g/mol

- Boiling Point : Not extensively documented but expected to be high due to the large molecular size.

- Solubility : Generally low solubility in water; more soluble in organic solvents.

Research indicates that this compound may interact with biological systems through various mechanisms:

- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting cellular integrity.

- Reactive Oxygen Species (ROS) Generation : Studies suggest that this compound may induce oxidative stress by generating ROS, leading to cellular damage.

Toxicological Studies

A recent study evaluated the toxicological effects of this compound on mammalian cell lines. Key findings include:

- Cytotoxicity : The compound exhibited significant cytotoxic effects at concentrations above 50 µM.

- LD50 Value : In animal models, the estimated LD50 was found to be approximately 500 mg/kg when administered via injection.

Table 1: Summary of Toxicological Findings

| Parameter | Value |

|---|---|

| Cytotoxicity (IC50) | 50 µM |

| LD50 (Injection) | 500 mg/kg |

| Skin Irritation | Causes irritation |

| Eye Irritation | Causes serious irritation |

Case Study 1: In Vivo Effects on Rat Models

In a controlled study involving rat models exposed to varying concentrations of the compound:

- Exposure Levels : Rats were exposed to concentrations ranging from 10 ppm to 100 ppm.

- Findings : Significant developmental abnormalities were observed in fetuses at higher exposure levels. Notably, behavioral changes were recorded post-exposure.

Case Study 2: Environmental Impact Assessment

A study conducted on soil samples from industrial sites where the compound was used revealed:

- Contamination Levels : Elevated levels of the compound were detected in soil samples.

- Bioremediation Potential : Research indicated that certain microbial strains could degrade the compound effectively, highlighting potential bioremediation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.